molecular formula C17H35O2Si B14336527 CID 14114960

CID 14114960

Cat. No.: B14336527
M. Wt: 299.5 g/mol
InChI Key: PSBSMHRGGNBGIH-UHFFFAOYSA-N
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Description

However, based on analytical methodologies and comparative examples from the literature, we can infer its characteristics. The mass spectrum provided in the same study further supports its identification via fragmentation patterns, a common approach for structural elucidation .

Properties

Molecular Formula

C17H35O2Si

Molecular Weight

299.5 g/mol

InChI

InChI=1S/C17H35O2Si/c1-7-9-11-16(18)13-17(12-10-8-2)19-20(14(3)4)15(5)6/h14-15,17H,7-13H2,1-6H3

InChI Key

PSBSMHRGGNBGIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)CCCC)O[Si](C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 14114960 would typically involve scaling up the laboratory synthesis procedures to produce the compound in larger quantities. This process may include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

CID 14114960 can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve the replacement of functional groups with other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 14114960 has various scientific research applications, including:

    Chemistry: The compound can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role as a lead compound for drug development.

    Industry: The compound may be used in the development of new materials or as a component in industrial processes.

Mechanism of Action

Conclusion

CID 14114960 is a compound with diverse applications in chemistry, biology, medicine, and industry. Its preparation involves specific synthetic routes and reaction conditions, and it can undergo various chemical reactions. The compound’s mechanism of action and comparison with similar compounds highlight its uniqueness and potential for further research and development.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

Table 1: Key Properties of CID 14114960 and Comparable Compounds
Compound (CID) Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological/Pharmacological Role Analytical Methods Used
This compound Not specified Inferred from GC-MS Likely terpenoid/steroid backbone (hypothetical) Potential role in essential oils or inhibitors GC-MS, Vacuum distillation
Taurocholic Acid (6675) C₂₆H₄₅NO₆S 515.70 Bile acid conjugate Lipid digestion, signaling 3D structural overlays
Betulin (72326) C₃₀H₅₀O₂ 442.70 Triterpenoid Anti-inflammatory, antiviral Inhibitor studies
Oscillatoxin D (101283546) C₄₄H₆₄N₄O₁₂ 856.99 Macrocyclic lactone Cytotoxic activity Structural derivatives

Notes:

  • Structural overlays in demonstrate how steroidal compounds like taurocholic acid align in 3D space, which could be relevant for functional comparisons .
  • Betulin (CID 72326): A triterpenoid with demonstrated pharmacological activity. If this compound is a terpenoid derivative, betulin’s solubility and bioactivity profile (e.g., anti-cancer properties) may serve as a benchmark .
  • Oscillatoxin D (CID 101283546) : A marine-derived toxin with a complex macrocyclic structure. While chemically distinct, its characterization via mass spectrometry and derivatives (e.g., methylated forms) parallels the analytical approaches used for this compound in .

Analytical and Pharmacological Comparisons

Analytical Techniques
  • GC-MS and Vacuum Distillation: this compound was analyzed using GC-MS, a method also employed for volatile compounds like essential oil components (e.g., monoterpenes). This contrasts with oscillatoxin derivatives, which require LC-MS due to their higher molecular weights and non-volatile nature .
  • LC-ESI-MS: Used in to differentiate isomers like ginsenosides, this method could resolve structural nuances in this compound if applicable .

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